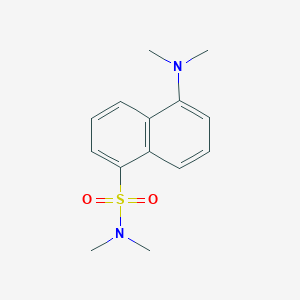

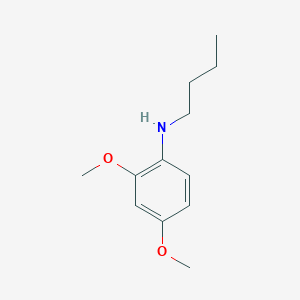

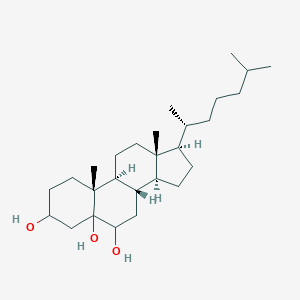

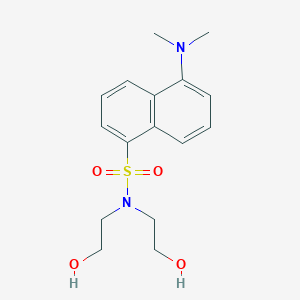

5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide

Descripción general

Descripción

5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide is a chemical compound. However, there is limited information available about this specific compound1. It is related to other compounds such as 5-(Dimethylamino)amylamine1 and Dimethylamine2, which have various applications in the chemical industry.

Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of 5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide. However, related compounds have been synthesized through various methods. For instance, methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate was obtained in novel single-step reactions via two different base-catalysed Michael additions from readily available building blocks3.Molecular Structure Analysis

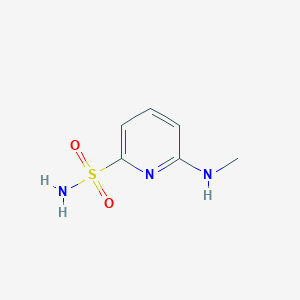

The molecular structure of 5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide is not readily available. However, related compounds such as Dansyl chloride or 5-(dimethylamino)naphthalene-1-sulfonyl chloride have been studied4. Dansyl chloride is a reagent that reacts with primary amino groups in both aliphatic and aromatic amines to produce stable blue- or blue-green–fluorescent sulfonamide adducts4.Chemical Reactions Analysis

There is no specific information available on the chemical reactions of 5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide. However, related compounds have been studied. For example, the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers5.Physical And Chemical Properties Analysis

Unfortunately, there is no specific information available on the physical and chemical properties of 5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide.Aplicaciones Científicas De Investigación

Binding Studies and Fluorescence Probing

Protein Binding : 5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide has been used as a fluorescent probe for studying the binding of compounds to proteins. For example, it assisted in understanding the binding of p-hydroxybenzoic acid esters to bovine serum albumin, revealing insights into hydrophobic interactions in protein binding (Jun, Mayer, Himel, & Luzzi, 1971).

Fluorescent Probing for Metal Ions : This compound is effective in detecting metal ions. A structurally simple derivative was highly selective and sensitive to Fe3+, demonstrating the compound's potential in sensing and detecting specific ions in various environments (Sha, Lu, Lv, & Xu, 2016).

Investigating Carbonic Anhydrases : As a fluorogenic sulfonamide derivative, it has been used to differentiate the binding profiles between different isozymes of human carbonic anhydrases. This helps in designing specific inhibitors for these enzymes, which are significant in treating various conditions (Banerjee, Tobwala, Ganguly, Mallik, & Srivastava, 2005).

Molecular Imaging and Drug Development

Molecular Imaging : In the field of molecular imaging, derivatives of this compound have shown potential in selectively targeting, binding, and accumulating within cells undergoing apoptotic cell death, useful in monitoring antiapoptotic drug treatments (Basuli, Wu, Shi, Teng, Li, Sulima, Bate, Young, McMillan, & Griffiths, 2012).

Drug Development for Endothelin Receptors : Derivatives have been synthesized for the development of non-peptide endothelin-A receptor antagonists. This shows its application in cardiovascular drug development and understanding the role of endothelin in different physiological states (Bradbury, Bath, Butlin, Dennis, Heys, Hunt, James, Mortlock, Sumner, Tang, Telford, Whiting, & Wilson, 1997).

Safety And Hazards

The safety and hazards of 5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide are not readily available. However, related compounds such as 5-(4-Dimethylaminobenzylidene)rhodanine have safety data sheets available. These compounds should be handled with care, avoiding dust formation and contact with skin, eyes, or clothing6.

Direcciones Futuras

The future directions of 5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide are not readily available. However, related compounds such as molecular rotors have found a wide range of applications as fluorescent sensors of microviscosity and solvent free volume7. Additionally, 3,5-Dihydroxyphenyl-5-(dimethylamino)naphthalene-1-sulfonate has been synthesized and characterized as a fluorescence sensor for fluoride ion detection8.

Propiedades

IUPAC Name |

5-(dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-15(2)13-9-5-8-12-11(13)7-6-10-14(12)19(17,18)16(3)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMUHKITGKVNPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60568338 | |

| Record name | 5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide | |

CAS RN |

6059-62-7 | |

| Record name | 5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-isopropyl-2H-pyrrolo[3,4-c]pyridine](/img/structure/B47426.png)

![4-Iminopyrido[2,1-h]pteridin-6-ol](/img/structure/B47429.png)

![Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B47430.png)